molecular formula C14H13NO2 B14011422 (3-methylphenyl) N-phenylcarbamate CAS No. 33274-94-1

(3-methylphenyl) N-phenylcarbamate

Cat. No.: B14011422
CAS No.: 33274-94-1
M. Wt: 227.26 g/mol
InChI Key: IUJLCICKONIXKE-UHFFFAOYSA-N
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Description

(3-methylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H13NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a phenyl group and the nitrogen atom is bonded to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 3-methylphenol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

C6H5NCO+C6H4(CH3)OHC6H5NHCOOC6H4(CH3)\text{C}_6\text{H}_5\text{NCO} + \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOC}_6\text{H}_4(\text{CH}_3) C6​H5​NCO+C6​H4​(CH3​)OH→C6​H5​NHCOOC6​H4​(CH3​)

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as tertiary amines, can also be employed to accelerate the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.

Scientific Research Applications

(3-methylphenyl) N-phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (3-methylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-phenylcarbamate: Similar structure but lacks the methyl group on the phenyl ring.

    (4-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the para position.

    (2-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the ortho position.

Uniqueness

(3-methylphenyl) N-phenylcarbamate is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications.

Properties

CAS No.

33274-94-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(3-methylphenyl) N-phenylcarbamate

InChI

InChI=1S/C14H13NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)

InChI Key

IUJLCICKONIXKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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